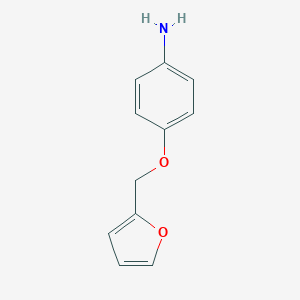

4-(Furan-2-ylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVOTBDSASKFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390302 | |

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

179246-32-3 | |

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Furan-2-ylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Furan-2-ylmethoxy)aniline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a selective O-alkylation of 4-aminophenol, a process that requires protection of the amine functionality to ensure the desired ether linkage is formed. This document details the reaction pathway, provides a step-by-step experimental protocol, and includes key characterization data.

Core Synthesis Pathway: Selective O-Alkylation

The synthesis of this compound from 4-aminophenol is accomplished via a Williamson ether synthesis. However, due to the presence of two nucleophilic sites in 4-aminophenol (the amino group and the hydroxyl group), direct alkylation would lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. To achieve selectivity, the more nucleophilic amino group is first protected. A common and effective method for this protection is the formation of an imine by condensation with an aldehyde, such as benzaldehyde.

Once the amino group is protected, the phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. This phenoxide subsequently reacts with a furfuryl halide, typically 2-(chloromethyl)furan, in a classic SN2 reaction to form the desired ether linkage. The final step involves the hydrolysis of the imine protecting group, usually under acidic conditions, to regenerate the free aniline and yield the target compound, this compound.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a generalized procedure based on the principles of selective aminophenol alkylation. Researchers should optimize conditions as necessary.

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Methanol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or Tetrahydrofuran (THF)

-

2-(Chloromethyl)furan

-

Hydrochloric Acid (HCl)

-

Dichloromethane

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Protection of the Amino Group

-

To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

The resulting residue, the imine intermediate (N-benzylidene-4-hydroxyaniline), can be purified by recrystallization from ethanol or used directly in the next step after thorough drying.

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

To a stirred solution of the N-benzylidene-4-hydroxyaniline intermediate (1 equivalent) in a suitable solvent such as acetone or THF, add a base. Anhydrous potassium carbonate (2 equivalents) is a common choice. For less reactive systems, a stronger base like sodium hydride (1.2 equivalents) may be used, in which case THF is the preferred solvent and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-(chloromethyl)furan (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected ether.

Step 3: Deprotection of the Amino Group

-

Dissolve the crude protected ether in a suitable solvent and treat with aqueous hydrochloric acid.

-

Stir the mixture at room temperature until the hydrolysis of the imine is complete (monitor by TLC).

-

Neutralize the reaction mixture with a base such as sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical data for the synthesis of this compound and its intermediates. Please note that yields are highly dependent on specific reaction conditions and purification efficiency.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| N-Benzylidene-4-hydroxyaniline | C₁₃H₁₁NO | 197.23 | >90 |

| N-Benzylidene-4-(furan-2-ylmethoxy)aniline | C₁₈H₁₅NO₂ | 277.32 | 70-85 |

| This compound | C₁₁H₁₁NO₂ | 189.21 | 80-95 (from deprotection) |

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected nuclear magnetic resonance (NMR) spectral data for this compound.

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | H5 (furan) |

| ~6.75 | d | 2H | Aromatic CH (ortho to -O) |

| ~6.65 | d | 2H | Aromatic CH (ortho to -NH₂) |

| ~6.35 | dd | 1H | H4 (furan) |

| ~6.30 | d | 1H | H3 (furan) |

| ~4.90 | s | 2H | -O-CH₂- |

| ~3.60 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (ppm) | Assignment |

| ~152.0 | Aromatic C-O |

| ~149.5 | C2 (furan) |

| ~143.0 | Aromatic C-NH₂ |

| ~142.5 | C5 (furan) |

| ~116.0 | Aromatic CH (ortho to -NH₂) |

| ~115.5 | Aromatic CH (ortho to -O) |

| ~110.5 | C4 (furan) |

| ~108.0 | C3 (furan) |

| ~62.5 | -O-CH₂- |

This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.

An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-ylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(Furan-2-ylmethoxy)aniline is not extensively documented in current scientific literature. Therefore, this guide is based on established chemical principles and extrapolated data from structurally related compounds. The experimental protocols provided are generalized and would require optimization for the specific synthesis and analysis of this molecule.

Introduction

This compound is an organic compound that incorporates three key structural motifs: a para-substituted aniline ring, an ether linkage, and a furan ring. Each of these components is of significant interest in medicinal chemistry. The aniline scaffold is a cornerstone in the development of a wide array of pharmaceuticals.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common feature in many biologically active compounds and can serve as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic profiles.[3][4][5] The ether linkage provides a stable connection between the aniline and furan moieties.

This technical guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and standard characterization methods for this compound, catering to professionals in chemical research and drug development.

Predicted Chemical Properties

The chemical and physical properties of this compound can be predicted based on its constituent functional groups and by analogy to similar molecules.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to brown, as anilines are susceptible to oxidation. |

| Solubility | Likely to be sparingly soluble in water, but soluble in common organic solvents such as ethanol, methanol, DMSO, and chlorinated solvents. |

| Melting Point | Estimated to be in the range of 50-100 °C, based on related aniline and furan derivatives. |

| Boiling Point | Expected to be above 300 °C at atmospheric pressure, with decomposition likely at higher temperatures. |

| pKa | The aniline amine group is expected to have a pKa around 4-5, typical for anilines with electron-donating substituents on the ring. |

Proposed Synthesis

A reliable and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This method involves the reaction of an alkoxide with a suitable organohalide. In this case, the synthesis would proceed in two steps from 4-aminophenol.

Synthetic Pathway

The proposed synthetic pathway involves the deprotonation of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.

Caption: Proposed Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Aminophenol

-

2-(Chloromethyl)furan or 2-(Bromomethyl)furan

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetone)[9]

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Deprotonation of 4-Aminophenol:

-

To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF, add a suitable base (1.1 equivalents of NaH or 2.0 equivalents of K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).

-

-

Ether Formation:

-

To the resulting solution of the 4-aminophenoxide, add a solution of 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.05 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.[10][11][12][13]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aniline and furan protons, as well as the methylene protons of the ether linkage.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H5' (furan) |

| ~6.7-6.9 | m | 4H | Aromatic protons (aniline) |

| ~6.3 | dd | 1H | H4' (furan) |

| ~6.2 | d | 1H | H3' (furan) |

| ~5.0 | s | 2H | -O-CH₂- |

| ~3.6 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-O (aniline) |

| ~148 | C1' (aniline) |

| ~143 | C5' (furan) |

| ~141 | C2' (furan) |

| ~116 | C2, C6 (aniline) |

| ~115 | C3, C5 (aniline) |

| ~110 | C4' (furan) |

| ~108 | C3' (furan) |

| ~65 | -O-CH₂- |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1620-1580 | Strong | C=C stretching (aromatic) |

| 1520-1480 | Strong | N-H bending |

| 1250-1200 | Strong | C-O-C stretching (aryl ether) |

| 1050-1000 | Medium | C-O-C stretching (furan) |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the expected molecular ion peak [M]⁺ would be at m/z = 189.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Role in Drug Discovery and Medicinal Chemistry

While there is no specific biological data for this compound, its structural components are prevalent in pharmacologically active molecules.

Caption: Conceptual diagram of the pharmacophoric elements of this compound.

-

Aniline Scaffold: The aniline substructure is a common feature in many approved drugs, particularly in kinase inhibitors used in oncology.[1] However, the aniline moiety can sometimes be associated with metabolic instability and potential toxicity, which is a key consideration in drug design.[2][15][16]

-

Furan Ring: The furan ring is a versatile heterocycle found in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][17][18][19] It is often used as a bioisosteric replacement for the phenyl group to modulate a compound's physicochemical properties and improve its drug-like characteristics.[5][20][21]

The combination of these moieties in this compound makes it an interesting scaffold for further chemical exploration and biological screening in various therapeutic areas.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the chemical properties, a plausible synthetic route, and analytical characterization methods for this compound. While this specific molecule is not well-documented, the principles and data presented here, derived from analogous structures, offer a solid foundation for researchers and scientists interested in its synthesis and potential applications in drug discovery and development. Further experimental work is necessary to validate these predicted properties and to explore the biological activity of this novel compound.

References

- 1. nbinno.com [nbinno.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 3.3. Synthesis of 4-n-Alkoxyanilines (n = 6, 8, 10, 12, 14, 16, 18, 20) [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 16. news.umich.edu [news.umich.edu]

- 17. ijabbr.com [ijabbr.com]

- 18. biojournals.us [biojournals.us]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 4-(Furan-2-ylmethoxy)aniline

CAS Number: 179246-32-3

Synonyms: 4-(2-Furylmethoxy)phenylamine, 4-((Furan-2-yl)methoxy)benzenamine

This technical guide provides a comprehensive overview of 4-(Furan-2-ylmethoxy)aniline, a fine chemical intermediate relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of public data for this specific compound, this guide synthesizes information from supplier specifications and established chemical principles.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following tables summarize the key physical and chemical properties.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 179246-32-3 | Multiple Suppliers |

| Molecular Formula | C₁₁H₁₁NO₂ | Multiple Suppliers |

| Molecular Weight | 189.21 g/mol | BLD Pharm[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | ≥95% | Santa Cruz Biotechnology[3] |

Table 2: Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-((Furan-2-yl)methoxy)aniline | Sigma-Aldrich[2] |

| SMILES Code | Nc1ccc(OCC2=CC=CO2)cc1 | BLD Pharm[1] |

| InChI Key | Not Widely Reported | - |

Synthesis

Proposed Synthetic Route

The proposed synthesis involves two main steps: the deprotonation of 4-aminophenol to form the more nucleophilic phenoxide, followed by the nucleophilic substitution reaction with a furfuryl halide.

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general representation of a Williamson ether synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Deprotonation of 4-Aminophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add 1.1 to 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a strong base like NaH would require an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon). Potassium carbonate is a milder and often safer alternative.[5]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the 4-aminophenoxide salt.

-

-

Ether Formation:

-

To the stirred suspension of the 4-aminophenoxide, add 1 equivalent of furfuryl chloride (or furfuryl bromide) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from a few hours to overnight.[6]

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety information is inferred from the SDSs of its precursors, 4-aminophenol and furfuryl alcohol/chloride, and a structurally related product, 4-methoxyaniline.

Table 3: Hazard Information (Inferred)

| Hazard Class | Statement | Basis of Inference |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Aniline and its derivatives are generally toxic.[7] Furfuryl alcohol is also toxic by these routes.[8] |

| Skin Corrosion/Irritation | Causes skin irritation. | Furfuryl alcohol is a known skin irritant.[9] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | 4-Aminophenol and furfuryl alcohol are known eye irritants.[7][9] |

| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. | Aniline and some of its derivatives are classified as suspected carcinogens and mutagens.[7] Furfuryl alcohol is also a suspected carcinogen.[8] |

| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Aniline derivatives can affect the blood (methemoglobinemia).[10] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with the solid material in a way that generates dust, or if heating the compound, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

Avoid inhalation of dust and contact with skin and eyes.

Potential Applications and Research Directions

The structural motifs within this compound, namely the furan ring and the aniline moiety, are present in numerous biologically active compounds and functional materials.

-

Pharmaceutical Research: The furan nucleus is a common scaffold in medicinal chemistry.[8] Aniline derivatives are also crucial building blocks for many pharmaceuticals. This compound could serve as a precursor for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutic molecules.

-

Materials Science: Aromatic amines are often used in the synthesis of polymers, dyes, and organic electronic materials. The furan group can also be polymerized, suggesting potential applications in the development of novel functional polymers.

Given the limited published research on this specific molecule, further studies are warranted to explore its chemical reactivity, biological activity, and potential applications in various scientific fields.

Conclusion

This compound (CAS 179246-32-3) is a chemical intermediate with potential for applications in both pharmaceutical and materials science research. While detailed experimental and safety data are scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route based on the Williamson ether synthesis, and essential safety precautions inferred from related compounds. It is imperative for researchers to conduct a thorough risk assessment and perform small-scale trial reactions to establish safe and optimal experimental conditions.

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. community.wvu.edu [community.wvu.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. byjus.com [byjus.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic and Synthetic Profile of 4-(Furan-2-ylmethoxy)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties and a plausible synthetic route for the compound 4-(Furan-2-ylmethoxy)aniline. Due to the limited availability of comprehensive, published experimental data for this specific molecule, this report leverages established knowledge of closely related furan and aniline derivatives to present a predictive but scientifically grounded overview. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and materials science.

Spectroscopic Analysis

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | H-5 (Furan) |

| ~6.70 | d | 2H | Ar-H (ortho to -O) |

| ~6.65 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.35 | dd | 1H | H-4 (Furan) |

| ~6.25 | d | 1H | H-3 (Furan) |

| ~4.90 | s | 2H | -O-CH₂- |

| ~3.60 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-O (Aromatic) |

| ~151.0 | C-5 (Furan) |

| ~142.5 | C-NH₂ (Aromatic) |

| ~142.0 | C-2 (Furan) |

| ~116.0 | Ar-C (ortho to -NH₂) |

| ~115.5 | Ar-C (ortho to -O) |

| ~110.5 | C-3 (Furan) |

| ~108.0 | C-4 (Furan) |

| ~65.0 | -O-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3150-3100 | Weak | C-H stretch (Furan) |

| 3050-3000 | Weak | C-H stretch (Aromatic) |

| 2950-2850 | Weak | C-H stretch (Aliphatic) |

| 1620-1600 | Strong | N-H bend (scissoring) |

| 1510-1480 | Strong | C=C stretch (Aromatic) |

| 1250-1200 | Strong | C-O stretch (Aryl ether) |

| 1050-1000 | Medium | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 189.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-aminophenol would be deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-(chloromethyl)furan or 2-(bromomethyl)furan.

Reaction Scheme:

A plausible synthetic route for this compound.

Detailed Methodology:

-

Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), an equimolar amount of a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the sodium 4-aminophenoxide.

-

Nucleophilic Substitution: 2-(Chloromethyl)furan or 2-(bromomethyl)furan is then added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the furan and aniline moieties are present in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. Similarly, aniline derivatives are key pharmacophores in many approved drugs. The combination of these two scaffolds in this compound suggests it could be a valuable candidate for biological screening in various therapeutic areas.

Conceptual relationship for potential biological evaluation.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. Although direct experimental data is limited, the predicted spectroscopic values and the proposed synthetic protocol offer a robust starting point for researchers. The presence of both furan and aniline moieties suggests that this compound warrants further investigation for its potential biological activities. Future experimental work is necessary to validate the information presented herein and to fully elucidate the chemical and biological properties of this intriguing molecule.

References

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(Furan-2-ylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and characterization of 4-(Furan-2-ylmethoxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from close structural analogs to provide a robust resource for researchers. The furan and aniline moieties are prevalent in numerous biologically active compounds, suggesting the potential of this molecule in various research and development applications, particularly in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure that combines a p-substituted aniline ring with a furan ring through a methoxy bridge. This unique combination of aromatic and heteroaromatic systems imparts specific electronic and conformational properties that are of interest in drug design and materials science.

| Identifier | Value |

| IUPAC Name | 4-((Furan-2-yl)methoxy)benzenamine |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | Not readily available |

The physicochemical properties of the starting materials for the proposed synthesis are well-documented and crucial for planning the experimental procedure.

Table 1: Physicochemical Properties of Key Reagents

| Property | 4-Aminophenol | 2-(Chloromethyl)furan |

| Molecular Formula | C₆H₇NO | C₅H₅ClO |

| Molecular Weight | 109.13 g/mol [1] | 116.55 g/mol [2] |

| Appearance | White or light yellow-brown crystals[3] | Colorless to pale yellow liquid[4] |

| Melting Point | 188 °C[5] | Not available |

| Boiling Point | 284 °C[5] | 140.49 °C (estimate)[2] |

| Solubility | Slightly soluble in water and ethanol; insoluble in benzene and chloroform[3][6]. | Soluble in organic solvents; limited solubility in water[4]. |

| Density | 1.29 g/cm³[5] | 1.1783 g/cm³[2] |

Proposed Synthesis: Williamson Ether Synthesis

The most chemically sound and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the phenoxide of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)furan.

Detailed Experimental Protocol

Materials:

-

4-Aminophenol

-

2-(Chloromethyl)furan

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Slowly add a solution of 2-(chloromethyl)furan (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Safety Precautions:

-

4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects[1][7]. It is also very toxic to aquatic life[1][7].

-

2-(Chloromethyl)furan is a flammable liquid and may cause irritation to the skin, eyes, and respiratory tract[2].

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables provide the expected spectral data based on the analysis of structurally similar compounds.

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-5 | ~7.40 | d | ~1.8 |

| Furan H-3 | ~6.40 | dd | ~3.2, 1.8 |

| Furan H-4 | ~6.35 | d | ~3.2 |

| Aniline H-2, H-6 | ~6.80 | d | ~8.8 |

| Aniline H-3, H-5 | ~6.65 | d | ~8.8 |

| -O-CH₂- | ~4.95 | s | - |

| -NH₂ | ~3.60 | br s | - |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Furan C-2 | ~152.0 |

| Furan C-5 | ~143.0 |

| Furan C-3 | ~110.5 |

| Furan C-4 | ~108.0 |

| Aniline C-4 | ~150.0 |

| Aniline C-1 | ~142.0 |

| Aniline C-2, C-6 | ~116.0 |

| Aniline C-3, C-5 | ~115.0 |

| -O-CH₂- | ~65.0 |

Table 4: Expected IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450-3300 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=C Stretch (Aromatic) | 1620-1580 | Strong |

| N-H Bend (Amine) | 1650-1550 | Medium |

| C-O-C Stretch (Ether) | 1250-1050 | Strong |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 189. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the furfuryl cation (m/z = 81) and the 4-aminophenoxy radical (m/z = 108).

Potential Biological Activity and Signaling Pathways

Derivatives of furan and aniline are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of new therapeutic agents. While specific biological data for this compound is not available, related structures have shown activities such as:

-

Anticancer: Many aniline and furan derivatives are known to inhibit various kinases involved in cancer cell proliferation and signaling.

-

Antimicrobial: The furan ring is a key component of several antimicrobial agents.

-

Anti-inflammatory: Compounds containing the aniline moiety have been investigated for their anti-inflammatory properties.

A hypothetical signaling pathway where this compound could act as an inhibitor of a receptor tyrosine kinase (RTK) is depicted below. This is a common mechanism for many small-molecule anticancer drugs.

This guide provides a foundational understanding of this compound, offering a proposed synthetic route and expected characterization data to facilitate further research into its properties and potential applications. The provided experimental protocol is based on well-established chemical reactions and should serve as a reliable starting point for its synthesis in a laboratory setting.

References

physical and chemical properties of 4-(Furan-2-ylmethoxy)aniline

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Furan-2-ylmethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of this compound. The information is targeted towards researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to predict its characteristics and outline a plausible synthetic route.

Chemical Identity and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Based on the appearance of similar aniline derivatives. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Typical solubility for aromatic amines with ether linkages. |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-aminophenol with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

4-Aminophenol

-

Furfuryl chloride (or furfuryl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the mixture. Stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Addition of Alkyl Halide: Slowly add furfuryl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic and Chemical Properties

While experimental spectra for this compound are not available, its characteristic spectral data can be predicted based on the analysis of analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aniline Protons: 6.6-6.8 ppm (d, 2H), 6.8-7.0 ppm (d, 2H). Furan Protons: 6.3-6.4 ppm (m, 1H), 7.4-7.5 ppm (m, 1H), 6.4-6.5 ppm (m, 1H). Methylene Protons (-O-CH₂-): 4.9-5.1 ppm (s, 2H). Amine Protons (-NH₂): 3.5-4.5 ppm (br s, 2H). |

| ¹³C NMR | Aniline Carbons: 115-116 ppm, 140-142 ppm, 150-152 ppm. Furan Carbons: 110-111 ppm, 142-144 ppm, 108-110 ppm, 150-152 ppm. Methylene Carbon (-O-CH₂-): 65-70 ppm. |

| IR Spectroscopy | N-H Stretch: 3300-3500 cm⁻¹ (two bands). C-H Aromatic Stretch: 3000-3100 cm⁻¹. C-O-C Stretch: 1200-1250 cm⁻¹ (asymmetric), 1000-1050 cm⁻¹ (symmetric). C=C Aromatic Stretch: 1500-1600 cm⁻¹. |

| Mass Spectrometry | [M]⁺: m/z = 189. [M+H]⁺: m/z = 190. |

Potential Biological Activity and Signaling Pathways

The structural motifs present in this compound, namely the furan ring and the aniline core, are found in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The aniline moiety is also a common feature in many kinase inhibitors used in oncology.

Given these precedents, this compound could be a valuable scaffold for the development of novel therapeutic agents. It is hypothesized that this compound could potentially interact with various biological targets, such as protein kinases, which are crucial components of cellular signaling pathways.

Hypothetical Signaling Pathway Involvement

Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. A hypothetical interaction of a this compound-based inhibitor with a generic kinase signaling pathway is depicted below.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthesis via the Williamson ether synthesis offers a reliable method for its preparation. The predicted spectroscopic data provides a basis for its characterization. Furthermore, the presence of the furan and aniline moieties suggests that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents, particularly as kinase inhibitors. Further experimental validation of these predicted properties and biological activities is warranted to fully explore the potential of this molecule.

A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 4-(Furan-2-ylmethoxy)aniline. The information is compiled from safety data sheets and established principles of chemical stability testing, offering a valuable resource for professionals handling this compound in research and development.

Core Stability Profile and Recommended Storage

This compound is a chemical compound that is stable under standard ambient conditions, specifically at room temperature. However, its stability is compromised by exposure to light and moisture, necessitating specific handling and storage protocols to maintain its integrity.[1][2]

Key Stability Characteristics:

-

Thermal Stability: The compound is chemically stable at room temperature.[1][2]

-

Light Sensitivity: It is sensitive to light and can degrade upon exposure.[1][2] Discoloration on exposure to light is a known characteristic of aniline compounds.[3]

-

Moisture Sensitivity: Protection from moisture is crucial as it can affect the compound's stability.[1][2]

-

Reactivity: It may form explosive mixtures with air upon intense heating.[2] It is also incompatible with strong acids and strong oxidizers.[3]

Recommended Storage Conditions:

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, well-ventilated place.[1][2] General recommendations for anilines suggest a cool, dry area.[3][4] | [1][2][3][4] |

| Light | Store protected from light.[1][2] | [1][2] |

| Atmosphere | Handle and store under an inert gas.[1][2] | [1][2] |

| Container | Keep container tightly closed.[1][2] | [1][2] |

| Location | Store locked up or in an area accessible only to qualified or authorized persons.[1][2] | [1][2] |

| Incompatibilities | Store away from strong oxidizers, strong acids, and strong bases.[5] | [5] |

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not publicly available, a generalized experimental protocol for assessing its stability can be established based on industry-standard forced degradation studies and stability-indicating assay methods. These studies are essential for understanding the degradation pathways and developing stable formulations.

Principle of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to trigger degradation.[2][5] This helps in identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][5]

Generalized Protocol for Forced Degradation and Stability-Indicating Method Development

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration.

2. Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound or a solution to dry heat at a high temperature (e.g., 105 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.

3. Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

4. Development of a Stability-Indicating HPLC Method:

-

Column Selection: A C18 column is commonly used for the separation of small molecules.

-

Mobile Phase Optimization: Develop a suitable mobile phase, often a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), to achieve good separation of the parent compound from its degradation products.

-

Detector Wavelength Selection: Determine the optimal UV wavelength for detecting this compound and its degradation products.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

5. Data Interpretation:

-

Quantify the amount of undegraded this compound and the formation of degradation products in each stress condition.

-

Elucidate the degradation pathway based on the identified degradation products.

Visualizing Stability and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Conclusion

The stability of this compound is well-maintained under controlled storage conditions. Adherence to the recommendations of storing the compound in a cool, dark, and dry environment, under an inert atmosphere, and in a tightly sealed container is paramount for preserving its chemical integrity. For research and development purposes, conducting forced degradation studies is a critical step in understanding its degradation profile and for the development of stable pharmaceutical formulations. The generalized protocol provided in this guide offers a robust framework for such investigations.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. questjournals.org [questjournals.org]

- 5. rjptonline.org [rjptonline.org]

The Rising Promise of Furan-Aniline Scaffolds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The convergence of furan and aniline moieties into a single molecular scaffold has given rise to a class of derivatives with significant and diverse biological activities. This in-depth technical guide explores the core biological properties of these compounds, with a focus on their anticancer and antimicrobial potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Furan-Containing Aniline Derivatives

Furan-containing aniline derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative furan-containing aniline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| FA-1 | N-(4-methoxyphenyl)furan-2-carboxamide | HeLa (Cervical Cancer) | 5.23 | [1] |

| FA-2 | N-(4-chlorophenyl)furan-2-carboxamide | MCF-7 (Breast Cancer) | 3.86 | [1] |

| FA-3 | N-(p-tolyl)furan-2-carboxamide | HepG2 (Liver Cancer) | 33.29 (at 20 µg/mL) | [2] |

| FA-4 | 1-ethyl-N-(furan-2-ylmethyl)-5-{2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide (6p) | A549 (Lung Cancer) | Not explicitly stated, but showed potent activity | [3] |

| FA-5 | Pyridine carbohydrazide derivative (4) | MCF-7 (Breast Cancer) | 4.06 | [4] |

| FA-6 | N-phenyl triazinone derivative (7) | MCF-7 (Breast Cancer) | 2.96 | [4] |

| PA | Pegaharoline A (a novel aniline derivative) | A549 (Non-Small Cell Lung Cancer) | 2.39 ± 0.27 | [5] |

| PA | Pegaharoline A (a novel aniline derivative) | PC9 (Non-Small Cell Lung Cancer) | 3.60 ± 0.41 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[6] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing aniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[6][9]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Antimicrobial Activity of Furan-Containing Aniline Derivatives

Several furan-containing aniline derivatives have exhibited promising activity against a spectrum of pathogenic bacteria and fungi. These compounds often exert their antimicrobial effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with microbial growth and replication.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected furan-containing aniline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| FA-7 | 3-aryl-3-(furan-2-yl)propanoic acid derivative (1) | Escherichia coli | 64 | [10] |

| FA-8 | N-(p-tolylcarbamothioyl)furan-2-carboxamide | Aspergillus flavus | 120.7 | [11] |

| FA-9 | N-(4-chlorophenylcarbamothioyl)furan-2-carboxamide | Fusarium brachygibbosum | 150.7 | [11] |

| FA-10 | 5-nitrofuran-isatin hybrid (5) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [12] |

| FA-11 | 5-nitrofuran-isatin hybrid (6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15][16][17]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth.[15]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the furan-containing aniline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial or fungal suspension.[17] Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[15]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours).[15]

-

Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]

References

- 1. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijabbr.com [ijabbr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. Broth microdilution reference methodology | PDF [slideshare.net]

- 17. rr-asia.woah.org [rr-asia.woah.org]

Potential Therapeutic Targets for 4-(Furan-2-ylmethoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for 4-(Furan-2-ylmethoxy)aniline is not available in the public domain. This guide provides a predictive analysis based on the well-documented activities of structurally related furan and aniline derivatives. The potential targets and experimental protocols described herein are for investigational purposes and require experimental validation.

Executive Summary

While this compound itself has not been the subject of extensive biological investigation, its core structural motifs—a furan ring and an aniline moiety—are prevalent in a wide range of pharmacologically active compounds.[1][2][3][4][5] This guide synthesizes data from analogous compounds to propose potential therapeutic targets and pathways for further research. The furan scaffold is known to contribute to diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities, often by enhancing binding affinity and pharmacokinetic profiles.[1][3][6] The aniline substructure is a key feature in many kinase inhibitors. Based on this analysis, the most promising therapeutic areas for this compound derivatives are oncology and inflammatory diseases, with a primary focus on kinase inhibition.

Analysis of Core Structural Moieties

-

Furan Ring: The furan ring is an electron-rich aromatic heterocycle that can engage in various non-covalent interactions with biological targets, such as π–π stacking and hydrogen bonding.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and bioactive natural products.[1][3][4][6] Compounds containing a furan ring exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][4][5][7][8]

-

Aniline Moiety: The 4-anilino substitution pattern is a classic pharmacophore found in numerous Type I and Type II kinase inhibitors. This group often serves as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. Derivatives of 4-anilinoquinoline and 4-anilinoquinazoline are well-established inhibitors of receptor tyrosine kinases like EGFR, HER2, and VEGFR.

Inferred Therapeutic Targets and Pathways

Based on the activities of structurally similar compounds, the following targets and pathways are proposed for this compound.

The 4-anilino core strongly suggests potential activity against protein kinases, particularly those implicated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. The 4-anilinoquinazoline scaffold is a hallmark of EGFR inhibitors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Central to tumor angiogenesis. Inhibition of VEGFR signaling is a validated anti-cancer strategy.

-

Ephrin Type-A Receptor 3 (EphA3): Implicated in various cancers, including lymphoma.

The general mechanism involves the aniline nitrogen forming a hydrogen bond with the kinase hinge region, while the furan moiety could occupy the hydrophobic pocket, potentially enhancing selectivity or potency.

Below is a simplified representation of a potential kinase inhibition pathway.

Caption: Potential mechanism of RTK inhibition.

Furan derivatives have been noted for their anti-inflammatory effects.[2] Potential mechanisms could involve the inhibition of key inflammatory mediators.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce prostaglandin synthesis, a key driver of inflammation and pain.

-

Tumor Necrosis Factor-alpha (TNF-α) Signaling: Modulation of this pathway could have broad anti-inflammatory effects.

Quantitative Data from Analogous Compounds

The following table summarizes inhibitory activities of known kinase inhibitors that share the 4-anilino structural motif. This data provides a benchmark for the potential potency of novel derivatives based on the this compound scaffold.

| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ Values | Reference Compound(s) |

| 4-Anilinoquinazolines | EGFR, HER-2 | 1-100 nM | Iressa, Tarceva |

| Quinoxaline Derivatives | EphA3, various TKs | GI₅₀: <10 nM - 31 nM | Dasatinib, Imatinib |

| 2-Morpholino-4-anilinoquinolines | MET, VEGFR, EGFR | IC₅₀: 8.50 - 12.76 µM | Cabozantinib, Foretinib |

Data is sourced from referenced literature on analogous compound classes.[9][10][11] Values are representative and vary based on the specific derivative and assay conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed therapeutic targets for this compound or its derivatives.

This protocol is designed to determine the IC₅₀ value of a compound against a specific protein kinase.

-

Objective: To quantify the concentration-dependent inhibition of a target kinase.

-

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Test compound (this compound derivative) dissolved in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. A typical starting concentration range is 100 µM to 1 nM.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the target kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure luminescence.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The workflow for this assay is depicted below.

Caption: Workflow for a typical kinase inhibition assay.

This protocol assesses the effect of a compound on the viability and proliferation of cancer cell lines.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound in a cancer cell line (e.g., A549 lung cancer, sensitive to EGFR inhibitors).

-

Materials:

-

Human cancer cell line (e.g., A549).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well clear cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control wells.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the curve to determine the GI₅₀ value.

-

Conclusion and Future Directions

The structural components of this compound suggest a strong potential for the development of novel kinase inhibitors for oncology. The furan ring offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][3][6][12] Future research should focus on the synthesis of a small library of derivatives, followed by systematic screening against a panel of cancer-relevant kinases. Promising hits should then be evaluated in cell-based proliferation and signaling assays to confirm their mechanism of action and therapeutic potential.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.library.berkeley.edu [search.library.berkeley.edu]

- 12. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

Preliminary Cytotoxicity Screening of 4-(Furan-2-ylmethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound 4-(Furan-2-ylmethoxy)aniline. While specific experimental data for this compound is not currently available in public literature, this document outlines the standard methodologies and potential mechanistic pathways relevant for its evaluation. This guide serves as a foundational resource for researchers initiating cytotoxic assessments of new chemical entities, particularly those containing furan and aniline moieties. The protocols and theoretical frameworks presented here are intended to facilitate the design and execution of robust preliminary screening studies.

Introduction

The investigation of novel chemical compounds for their potential therapeutic applications is a cornerstone of drug discovery. An essential early step in this process is the assessment of a compound's cytotoxicity, which provides crucial information about its potential toxicity and therapeutic window.[1][2] The compound this compound, featuring both a furan ring and an aniline group, represents a structure of interest due to the diverse biological activities associated with these moieties.[3][4] Furan derivatives and aniline-containing compounds have been explored for various pharmacological effects, including anticancer activities.[5][6][7][8][9] Therefore, a systematic evaluation of the cytotoxicity of this compound is warranted.

This guide details standardized in vitro methods for preliminary cytotoxicity screening, focusing on the MTT and LDH assays. It also explores the primary cell death signaling pathways—apoptosis and necroptosis—that could be modulated by a cytotoxic compound.

Data Presentation: Hypothetical Cytotoxicity Data

To illustrate how data from cytotoxicity screening is typically presented, the following tables summarize hypothetical results for compounds with structural similarities to this compound. These tables are for demonstrative purposes and do not represent actual experimental data for this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Related Furan and Aniline Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | Not Specified | Not Specified | 0.94 |

| MDA-MB-231/ATCC | Not Specified | Not Specified | 0.04 | |

| SF-295 | Not Specified | Not Specified | <0.01 | |

| 2-Morpholino-4-anilinoquinoline derivative 3c | HepG2 | Not Specified | Not Specified | 11.42 |

| 2-Morpholino-4-anilinoquinoline derivative 3d | HepG2 | Not Specified | Not Specified | 8.50 |

| 2-Morpholino-4-anilinoquinoline derivative 3e | HepG2 | Not Specified | Not Specified | 12.76 |

Data adapted from related studies for illustrative purposes.[5][8]

Table 2: Lactate Dehydrogenase (LDH) Release in Response to a Hypothetical Furan-Aniline Compound

| Concentration (µM) | % Cytotoxicity (LDH Release) | Standard Deviation |

| 0.1 | 5.2 | ± 1.1 |

| 1 | 12.8 | ± 2.5 |

| 10 | 45.6 | ± 5.8 |

| 50 | 88.9 | ± 7.3 |

| 100 | 95.3 | ± 4.9 |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Robust and reproducible experimental protocols are critical for accurate cytotoxicity screening. The following sections provide detailed methodologies for two widely used assays: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.[10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[2][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of metabolically active cells.[13]

Materials:

-

96-well flat-bottom sterile microplates

-

Test compound (this compound) stock solution

-

Selected cell line(s)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)[2]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[2]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various concentrations of the test compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.5% DMSO) and untreated control wells.[2]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][13]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2][13]

-